molecular formula C7H7NO2 B2564065 3-(Furan-2-yl)-3-hydroxypropanenitrile CAS No. 101824-11-7

3-(Furan-2-yl)-3-hydroxypropanenitrile

Cat. No.: B2564065
CAS No.: 101824-11-7
M. Wt: 137.138
InChI Key: UWLMUONZVXBOEP-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-3-hydroxypropanenitrile: is an organic compound that features a furan ring, a hydroxy group, and a nitrile group The furan ring is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-3-hydroxypropanenitrile typically involves the reaction of furan derivatives with appropriate nitrile precursors. One common method is the reaction of 2-furylcarbinol with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-2-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

    Substitution: Halogenation with bromine in acetic acid, nitration with nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 3-(Furan-2-yl)-3-oxopropanenitrile.

    Reduction: 3-(Furan-2-yl)-3-aminopropanenitrile.

    Substitution: 5-Bromo-3-(Furan-2-yl)-3-hydroxypropanenitrile, 5-Nitro-3-(Furan-2-yl)-3-hydroxypropanenitrile.

Scientific Research Applications

Chemistry: 3-(Furan-2-yl)-3-hydroxypropanenitrile is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the interactions of furan-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs with antimicrobial, anti-inflammatory, or anticancer properties. Its furan ring and nitrile group are key pharmacophores in many therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-3-hydroxypropanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring can engage in π-π interactions with aromatic residues, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological targets and lead to therapeutic effects.

Comparison with Similar Compounds

    3-(Furan-2-yl)propenoic acid: This compound has a similar furan ring but features a carboxylic acid group instead of a hydroxy and nitrile group.

    3-(Furan-2-yl)propanoic acid: Similar to the above, but with a saturated carbon chain.

    2-Furoic acid: Contains a furan ring with a carboxylic acid group directly attached to it.

Uniqueness: 3-(Furan-2-yl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxy group and a nitrile group on the same carbon atom. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other furan derivatives.

Properties

IUPAC Name

3-(furan-2-yl)-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLMUONZVXBOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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